3-(5-methyl-2-furyl)benzoic Acid
CAS No.: 400746-01-2
Cat. No.: VC2431373
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 400746-01-2 |
---|---|
Molecular Formula | C12H10O3 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 3-(5-methylfuran-2-yl)benzoic acid |
Standard InChI | InChI=1S/C12H10O3/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14) |
Standard InChI Key | ZGYKYVFYWKVVED-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Canonical SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Introduction
3-(5-methyl-2-furyl)benzoic acid is an aromatic compound that combines a benzoic acid moiety with a 5-methyl-2-furyl group. This unique structural arrangement confers distinct chemical properties and biological activities compared to other benzoic acid derivatives. The compound features a furan ring, which is a five-membered heterocyclic ring containing one oxygen atom. The presence of a methyl group on the furan ring enhances its lipophilicity, potentially influencing its biological activity and chemical reactivity .
Synthesis and Chemical Reactions
The synthesis of 3-(5-methyl-2-furyl)benzoic acid can be achieved through various methods, although specific details on these methods are not widely documented. Common reagents used in reactions involving similar compounds include potassium permanganate and chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and thionyl chloride or phosphorus tribromide for halogenation reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(5-methyl-2-furyl)benzoic acid, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(5-methyl-2-furyl)benzoic Acid | Similar furan substitution but different position | May exhibit different biological activities |
2-(5-methyl-2-furyl)benzoic Acid | Contains a methyl group on the furan ring | Structural differences influence reactivity |
4-(3-methyl-2-furyl)benzoic Acid | Different position of methyl substitution on furan | Altered electronic properties affecting reactivity |
These compounds highlight the importance of positional isomerism and methyl group placement in influencing chemical behavior and biological activity.
Safety and Handling
As with any organic acid, proper safety precautions should be followed when handling 3-(5-methyl-2-furyl)benzoic acid. Although specific hazard data is not available, it is advisable to assume general risks associated with organic acids, such as potential skin irritation and eye damage. Handling should be conducted in a well-ventilated area with appropriate protective equipment.
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